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Compound of Interest

Compound Name: ML233

Cat. No.: B1161493 Get Quote

An In-depth Technical Guide to ML233: Chemical Structure, Properties, and Biological Activity

Introduction
ML233 is a small molecule that has garnered significant interest in the scientific community due

to its dual pharmacological activities. Initially identified as a potent, non-peptide agonist for the

apelin receptor (APJ), it has since been characterized as a direct and potent inhibitor of

tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activities of ML233, intended for researchers, scientists, and professionals in drug

development.

Chemical Structure and Properties
ML233 is a synthetic organic compound. Its identity and fundamental properties are

summarized below.

Chemical Identifiers
A consistent chemical identity for ML233 is established through various nomenclature and

database registry systems.
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Identifier Value

IUPAC Name
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-

2,5-dien-1-ylidene]amino benzenesulfonate[4]

Synonyms

ML-233, (E)-4-Methyl-5-

(((phenylsulfonyl)oxy)imino)-[1,1'-

bi(cyclohexane)]-3,6-dien-2-one[5]

CAS Number 2080311-92-6[5]

PubChem CID 46905036, 60138111[4]

InChIKey RSMZOLWJZGIWOV-CZIZESTLSA-N[4]

Canonical SMILES
CC1=CC(=O)C(=CC1=NOS(=O)

(=O)c1ccccc1)C1CCCCC1[4]

Physicochemical Properties
The physical and chemical characteristics of ML233 are crucial for its handling, formulation,

and experimental application.

Property Value

Molecular Formula C19H21NO4S[5]

Molecular Weight 359.44 g/mol [1][5]

Purity ≥98% (as determined by HPLC)

Solubility Soluble in DMSO (up to 50 mM)[5]

Storage Store at -20°C[5]

Pharmacological Properties and Mechanism of
Action
ML233 exhibits distinct biological activities, acting as both an apelin receptor agonist and a

tyrosinase inhibitor.
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Summary of Biological Activity
Target Activity Potency / Efficacy Selectivity

Apelin Receptor (APJ) Agonist EC50 = 3.7 μM[3]

>21-fold selective

over Angiotensin 1

Receptor (AT1) (EC50

> 79 μM)[3]

Tyrosinase (TYR) Competitive Inhibitor

Reduces melanin

production by over

80% in zebrafish

models[6]

Binds directly to the

active site of human

tyrosinase[1][2]

Human Hepatocytes Toxic LC50 = 25.8 μM[3] N/A

Tyrosinase Inhibition and Melanogenesis
Recent studies have highlighted ML233's potent role as an inhibitor of melanogenesis.[1][2][7]

It directly inhibits tyrosinase, the key enzyme responsible for catalyzing the initial and rate-

limiting steps of melanin production.[2][8] Kinetic assays have demonstrated that ML233 acts

as a competitive inhibitor of tyrosinase.[9] This inhibition of melanin production has been

observed in both zebrafish models and murine melanoma cells, with no significant toxicity

noted in developing zebrafish embryos.[1][2][6] Interestingly, this anti-pigmentation effect is

independent of its activity on the apelin receptor signaling pathway.[6]

Signaling Pathway Visualization
The following diagram illustrates the established signaling pathway for melanogenesis,

highlighting the specific point of inhibition by ML233.
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Caption: The Melanogenesis Signaling Pathway and the inhibitory action of ML233 on

Tyrosinase (TYR).

Key Experimental Protocols
Detailed methodologies for evaluating the biological effects of ML233 are provided below.

Zebrafish Acute Toxicity Assay (Adapted from OECD
236)
This protocol assesses the acute toxicity of ML233 on zebrafish embryos.
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Start: Fertilized Zebrafish Embryos

Distribute single embryos into
24-well plates containing E3 medium

Prepare ML233 serial dilutions
(e.g., 0-20 µM) and DMSO control

Replace E3 medium with ML233/DMSO solutions
(n=20 embryos per condition)

Incubate at 28.5°C

Daily Observation (1-4 dpf)
Record lethal and sub-lethal endpoints

(e.g., coagulation, lack of heartbeat)

24h intervals

End: Analyze Survival Rate

Click to download full resolution via product page

Caption: Experimental workflow for the Zebrafish Acute Toxicity Assay.

Methodology:
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Fertilized zebrafish embryos are collected and distributed into 24-well plates, with one

embryo per well in 2 mL of E3 medium.[1]

Stock solutions of ML233 in DMSO and a DMSO-only vehicle control are prepared. A range

of final ML233 concentrations (e.g., 0 µM to 20 µM) are made by diluting the stock in E3

medium.[1]

The E3 medium in the wells is replaced with the prepared ML233 or control solutions. A

minimum of 20 embryos are used for each condition.[1]

Plates are incubated at 28.5°C.

Observations for lethal (e.g., coagulation, no heartbeat) and sub-lethal morphological

endpoints are performed under a microscope every 24 hours for up to 4 days post-

fertilization (dpf).[1]

Dead embryos are counted and removed daily. Survival rates are calculated for each

concentration.[1]

In Vitro Human Tyrosinase Activity Assay
This protocol measures the direct inhibitory effect of ML233 on human tyrosinase activity.
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Start: Recombinant Human Tyrosinase

Prepare Assay Buffer, L-DOPA substrate solution,
and ML233 test solutions

Pipette 100 µL of Tyrosinase and
ML233/control into a 96-well plate

Add 100 µL of L-DOPA substrate
to each well to start the reaction

Immediately measure absorbance at 475 nm
kinetically over 15-60 minutes

End: Analyze Reaction Rate
to Determine Inhibition

Click to download full resolution via product page

Caption: Experimental workflow for the In Vitro Tyrosinase Activity Assay.

Methodology:

Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), a stock solution of L-

3,4-dihydroxyphenylalanine (L-DOPA), and solutions of ML233 at various concentrations

(e.g., 5 µM and 20 µM).[9][10]

Assay Setup: In a 96-well plate, add recombinant human tyrosinase (e.g., 30 µg/mL final

concentration) to each well designated for the assay.[6]
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Compound Addition: Add the prepared ML233 solutions or vehicle control (DMSO) to the

appropriate wells.

Reaction Initiation: To start the enzymatic reaction, add L-DOPA solution (e.g., 0.5 mM final

concentration) to all wells.[10]

Measurement: Immediately place the plate in a microplate reader and measure the change

in absorbance at 475 nm over a set period (e.g., 15 to 60 minutes) at a controlled

temperature (e.g., 25°C).[6][11]

Data Analysis: The rate of dopachrome formation is determined from the slope of the linear

phase of the absorbance curve. The percentage of inhibition by ML233 is calculated relative

to the vehicle control.

Cell Proliferation (Cytotoxicity) Assay
This protocol determines the cytotoxic effect of ML233 on a cell line, such as B16F10 murine

melanoma cells.

Methodology:

Cell Seeding: B16F10 murine melanoma cells are seeded into 96-well microplates at a

predetermined density and allowed to adhere overnight.[1]

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of ML233 or a positive control (e.g., cisplatin).[1]

Incubation: The cells are exposed to the compound for a specified duration (e.g., 3 days).[1]

Viability Measurement: After the incubation period, the number of viable cells is quantified by

measuring cellular ATP levels using a luminescent assay kit, such as CellTiter-Glo®.[1]

Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory

concentration (IC50) is calculated from the dose-response curve.

Conclusion
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ML233 is a multifaceted small molecule with well-defined dual activities. While its initial

discovery as an apelin receptor agonist holds therapeutic potential, its more recent

characterization as a potent, direct inhibitor of tyrosinase opens new avenues for its application

in dermatology and the treatment of hyperpigmentation disorders.[2][7] The detailed chemical,

pharmacological, and methodological data presented in this guide serve as a valuable resource

for researchers aiming to further explore and harness the therapeutic capabilities of ML233.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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